4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a partially unsaturated six-membered ring with a 2-methoxyphenyl substituent at the 4-position and a hydrochloride salt form. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural similarity to neurotransmitters and receptor ligands.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOLHOJGYPNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tertiary Amines via Silver Trifluoroacetate
Reaction Mechanism and Optimization
The cyclization of tertiary amines represents a cornerstone in tetrahydropyridine synthesis. In a protocol adapted from Organic Syntheses, N-(4-methoxyphenyl)-(Z)-4-(trimethylsilyl)-3-butenamine undergoes cyclization in chloroform with silver trifluoroacetate (AgTFA) as the catalyst. The reaction proceeds via a six-membered transition state, where AgTFA facilitates the elimination of trimethylsilanol, forming the tetrahydropyridine ring.
Key parameters include:
Table 1: Cyclization Yields with Varied Substituents
| R Group | Catalyst | Temp. (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenyl | AgTFA | 80 | 1 | 84 |
| Phenyl | AgTFA | 80 | 0.7 | 83 |
| Cyclohexyl | AgTFA | 110 | 10 | 54 |
Purification and Isolation
Post-cyclization, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to achieve >98% purity. The hydrochloride salt is formed by treating the free base with hydrochloric acid in dichloromethane, followed by filtration and drying under vacuum.
Multi-Component Reactions Catalyzed by Sulfamic Acid
Five-Component Assembly
A scalable one-pot synthesis employs sulfamic acid (20 mol%) in ethanol at room temperature. The reaction combines:
- 2-Methoxybenzaldehyde (2 equivalents)
- Aniline (2 equivalents)
- Ethyl acetoacetate (1 equivalent)
The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization, yielding densely functionalized tetrahydropyridines.
Table 2: Optimization of Catalytic Conditions
| Catalyst Loading (mol%) | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| 10 | Ethanol | 8 | 71 |
| 15 | Ethanol | 8 | 83 |
| 20 | Ethanol | 8 | 88 |
Diastereoselective Synthesis via Halogenation-Reduction Sequences
Patent-Derived Protocol
A patent-pending method involves four steps:
- Electrophilic Halogenation : Treatment of N-(2-methoxybenzyl)allylamine with N-bromosuccinimide (NBS) in CCl₄, yielding a bromo intermediate.
- Halohydroxylation : Reaction with HOCl generates a chlorohydrin.
- Base-Induced Cyclization : NaOH in methanol forms the tetrahydropyridine oxide.
- Diastereoselective Reduction : Sodium borohydride selectively reduces the oxide to the cis-isomer.
Table 3: Stereochemical Outcomes
| Reduction Agent | cis:trans Ratio | Yield (%) |
|---|---|---|
| NaBH₄ | 9:1 | 76 |
| LiAlH₄ | 7:3 | 68 |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Neuropharmacology
The compound is structurally related to tetrahydropyridine derivatives, which are known to exhibit neuroprotective effects. Research indicates that compounds within this class can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease. Specifically, studies on similar compounds have shown promise in modulating dopaminergic activity and protecting against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Antidepressant Activity
Recent investigations into the pharmacological profiles of tetrahydropyridine derivatives suggest potential antidepressant properties. The interaction with serotonin and norepinephrine receptors could be a mechanism through which these compounds exert their effects. Further studies are needed to elucidate the specific pathways involved.
Analgesic Properties
There is emerging evidence that tetrahydropyridine derivatives may possess analgesic properties. Preclinical studies have indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.
Skin Care Products
The compound's unique chemical structure allows it to be incorporated into cosmetic formulations aimed at enhancing skin hydration and texture. Its ability to act as a rheological modifier can improve the sensory attributes of creams and lotions, making them more appealing to consumers .
Antioxidant Activity
Research has shown that certain derivatives of tetrahydropyridines exhibit antioxidant properties, which are beneficial in cosmetic applications for protecting skin from oxidative stress. This property makes it a valuable ingredient in anti-aging products.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to 4-fluorophenyl () or 2-chlorophenyl () derivatives. Nitrogen Methylation: MPTP’s N-methyl group () is critical for its conversion to the neurotoxic MPP⁺ metabolite. The absence of methylation in the target compound may reduce neurotoxicity but also alter receptor affinity .
Pharmacological Profiles :
- MPTP Analogs : MPTP’s selective dopaminergic toxicity contrasts with the unsubstituted 4-phenyl-THPr (), which lacks neurotoxic effects. This highlights the role of N-methylation in bioactivation .
- Paroxetine Intermediates : 4-(4-Fluorophenyl)-1-Me-THPr () is a precursor to paroxetine, a serotonin reuptake inhibitor. The fluorophenyl group enhances metabolic stability compared to methoxy-substituted analogs .
Piperazine Derivatives (HBK Series): Compounds like HBK14 () feature a piperazine core instead of tetrahydropyridine, with extended phenoxyethoxy chains. These structural differences likely shift activity toward 5-HT receptors rather than dopaminergic systems .
Biological Activity
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : CHClN
- Molecular Weight : 225.71 g/mol
- CAS Number : 143017-63-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:
- Dopamine Receptor Agonism : It has shown selective agonist activity towards dopamine receptors, particularly the D3 receptor. This activity is significant for potential therapeutic applications in neurodegenerative diseases and psychiatric disorders .
- Antimicrobial Properties : Preliminary studies indicate that related tetrahydropyridine derivatives possess antimicrobial activity against various bacterial strains. These findings suggest that this compound may also exhibit similar properties .
The mechanisms through which this compound exerts its biological effects include:
- Dopamine Receptor Modulation : The compound's interaction with dopamine receptors may influence neurotransmitter release and neuronal excitability. This is particularly relevant in the context of treating conditions like Parkinson's disease and schizophrenia .
- Inflammatory Pathways : Some studies have indicated that tetrahydropyridine derivatives can modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .
Case Study 1: Dopamine Receptor Activity
A study focused on the structure-activity relationship (SAR) of various tetrahydropyridine derivatives highlighted that compounds with a methoxy substitution at the phenyl ring exhibited enhanced selectivity for D3 receptors compared to other dopamine receptor subtypes. The EC values for these compounds were significantly lower than those without such substitutions .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on related compounds demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 8.5 mg/mL for various strains, suggesting that similar activity might be expected from this compound .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected tetrahydropyridine derivatives:
| Compound Name | D3 Agonist Activity (EC nM) | Antimicrobial Activity (MIC mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 710 ± 150 | 0.5 - 8.5 |
| 4-Phenyl-1,2,3,6-tetrahydropyridine | TBD | TBD |
Q & A
Q. Can machine learning optimize crystallization conditions for X-ray diffraction studies?
- Methodology : Train an ML model (e.g., random forest) on historical crystallization data (solvent, temperature, concentration) for tetrahydropyridines. Input structural descriptors (e.g., LogP, H-bond donors) to predict optimal conditions (e.g., ethanol/water at 4°C). Validate with PXRD to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
